molecular formula C11H9BrN2 B3203833 2-Bromo-5-phenylpyridin-3-amine CAS No. 102249-56-9

2-Bromo-5-phenylpyridin-3-amine

Cat. No.: B3203833
CAS No.: 102249-56-9
M. Wt: 249.11 g/mol
InChI Key: AYGHOJDCYZEXGX-UHFFFAOYSA-N
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Description

2-Bromo-5-phenylpyridin-3-amine is an organic compound that belongs to the class of bromopyridines. It is characterized by a bromine atom at the second position, a phenyl group at the fifth position, and an amine group at the third position of the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenylpyridin-3-amine can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being one of the most common. This method involves the reaction of 2-bromo-5-chloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere . The reaction is usually carried out in a solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-azido-5-phenylpyridin-3-amine, while oxidation with potassium permanganate produces 2-bromo-5-phenylpyridin-3-nitroamine.

Scientific Research Applications

2-Bromo-5-phenylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-5-iodopyridine
  • 2-Amino-4-bromopyridine

Uniqueness

2-Bromo-5-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a phenyl group on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGHOJDCYZEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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